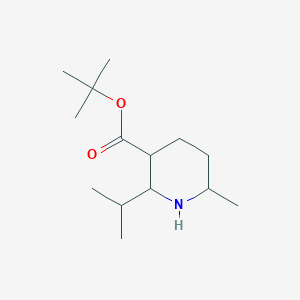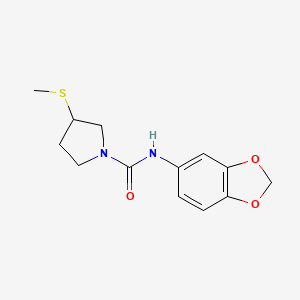![molecular formula C16H17NO2 B2639729 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 2162120-39-8](/img/structure/B2639729.png)
2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol is a Schiff base compound, which is a type of imine formed by the condensation of an amine with a carbonyl compound
Preparation Methods
The synthesis of 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 2,6-dimethylaniline and 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable solvent like methanol. The reaction is usually carried out at room temperature, resulting in the formation of the Schiff base as an orange precipitate . The precipitate is then filtered and washed with methanol to obtain the pure compound.
Chemical Reactions Analysis
2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ether or ester derivatives.
Common reagents and conditions used in these reactions include methanol as a solvent, room temperature for condensation reactions, and specific oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:
Biology: The compound exhibits biological activity and is studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of sensors and as a precursor for the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The imine group can form coordination bonds with metal ions, leading to the formation of metal complexes. These complexes can exhibit catalytic activity or interact with biological molecules, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol can be compared with other Schiff base compounds, such as:
2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: This compound has a similar structure but lacks the methoxy group, which can influence its reactivity and biological activity.
2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: The presence of a methoxy group at a different position can lead to variations in the compound’s properties and applications.
Properties
IUPAC Name |
2-[(2,6-dimethylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-6-4-7-12(2)15(11)17-10-13-8-5-9-14(19-3)16(13)18/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLZMKVBOXJBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


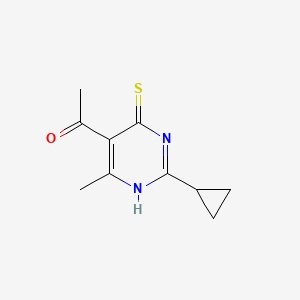
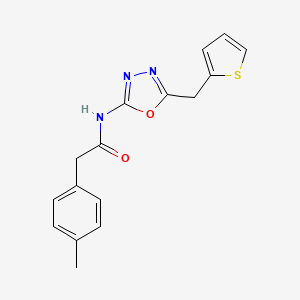
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B2639653.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2639657.png)

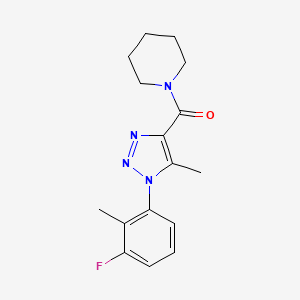
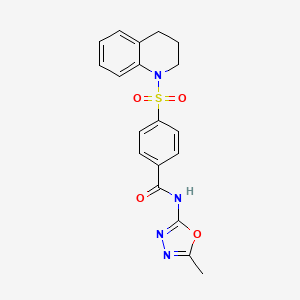
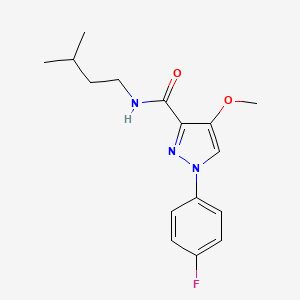
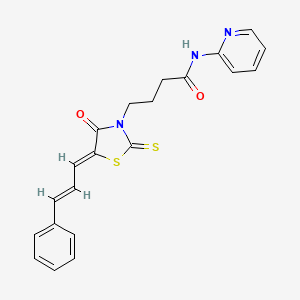
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2639667.png)
